Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
Description
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride is an ethyl ester derivative featuring a phenoxy group substituted at the 4-position with a 2-aminoethyl moiety, stabilized as a hydrochloride salt. This compound is synthesized via a two-step process:
Boc-protection: Ethyl 2-(4-{2-[(tert-butoxycarbonyl)amino]ethoxy}phenoxy)acetate is treated with gaseous HCl in diethyl ether, leading to Boc deprotection and precipitation of the hydrochloride salt .
Isolation: The product is isolated as a white solid (97% yield) after filtration and drying under vacuum .
The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical applications, such as intermediate synthesis in catenane preparation .
Properties
IUPAC Name |
ethyl 2-[4-(2-aminoethyl)phenoxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)9-16-11-5-3-10(4-6-11)7-8-13;/h3-6H,2,7-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMUDYVEIUPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55458-81-6 | |
| Record name | Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55458-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride typically involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group to an amino group. The reaction conditions for this synthesis are as follows:
Alkylation: 4-nitrophenol is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the ethyl 2-[4-(nitrophenoxy)]acetate intermediate.
Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted phenoxyacetates .
Scientific Research Applications
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for dual hypoglycemic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 2-(4-Aminophenoxy)acetate
- Structure: Features a 4-aminophenoxy group (amino group directly attached to the aromatic ring).
- Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by Fe/NH4Cl-mediated nitro reduction (62% yield) .
- Properties: Melting point: 56–58°C . Solubility: Polar organic solvents (e.g., DMSO, ethanol).
Ethyl 2-(4-(Aminomethyl)phenyl)acetate Hydrochloride (CAS 17841-69-9)
- Structure: Contains an aminomethyl group (-CH2NH2) directly attached to the phenyl ring.
- Comparison: The benzylamine structure may confer higher lipophilicity than the target compound. No melting point data available, but hydrochloride salts generally exhibit higher crystallinity .
Ethyl 2-{[(4-Fluorophenyl)methyl]amino}acetate Hydrochloride
Methyl(2R)-2-Amino-2-(2,6-dimethylphenyl)acetate Hydrochloride
- Structure : Chiral methyl ester with a dimethylphenyl group.
- Relevance : Demonstrates the impact of stereochemistry and ester chain length (methyl vs. ethyl) on biological activity and pharmacokinetics .
Structural and Functional Analysis
Substitution Patterns and Physicochemical Properties
Biological Activity
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride is a compound of significant interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step process involving:
- Alkylation : 4-Nitrophenol is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in an organic solvent like dimethylformamide.
- Reduction : The nitro group of the intermediate product is then reduced to an amino group using reducing agents such as iron powder with ammonium chloride.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminoethyl group enhances its binding affinity, leading to modulation of various biochemical pathways. This interaction can result in:
- Enzyme Inhibition or Activation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, potentially altering signal transduction processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antioxidant Properties
In addition to its antimicrobial activity, this compound has demonstrated antioxidant capabilities, outperforming common antioxidants like butylated hydroxytoluene (BHT). Its reducing power was measured at:
- 106.25 µM Fe²⁺ , compared to BHT's 70.61 µM Fe²⁺ .
This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers aimed at evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli found that the compound significantly inhibited bacterial growth at concentrations as low as 5 µM.
- Antioxidant Activity Assessment : Another investigation assessed the antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay, confirming its superior activity compared to established antioxidants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
